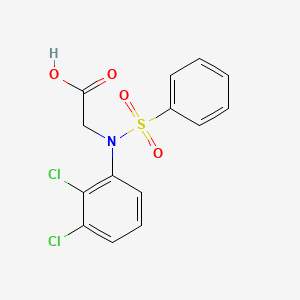
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl group attached to the nitrogen atom of the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,3-dichloroaniline with phenylsulfonyl chloride to form N-(2,3-dichlorophenyl)-N-phenylsulfonylamine. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The dichlorophenyl and phenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycine moiety can also play a role in binding to biological targets, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine
- N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)alanine
Uniqueness
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and phenylsulfonyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
生物活性
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone. Its chemical structure can be represented as follows:
- Molecular Formula : C13H12Cl2N1O3S
- CAS Number : 332419-60-0
The compound primarily acts as an inhibitor of specific enzymes, notably aldose reductase, which is implicated in diabetic complications. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in cells.
Inhibition Studies
Research has shown that this compound exhibits significant inhibitory activity against aldose reductase. The following table summarizes key findings from various studies:
Case Studies
- Aldose Reductase Inhibition : In a study involving various derivatives of N-(phenylsulfonyl)glycines, this compound was found to have enhanced affinity for aldose reductase compared to simpler glycine derivatives. The S enantiomer demonstrated significantly higher activity than its R counterpart, suggesting stereospecific interactions with the enzyme's active site .
- Antimicrobial Activity : Although primarily studied for its enzyme inhibition properties, preliminary investigations into its antimicrobial effects have shown potential against certain gram-positive bacteria. Further research is needed to elucidate its full spectrum of antimicrobial activity .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development:
- Absorption : Moderate lipophilicity suggests good absorption potential.
- Distribution : Predicted to have a wide distribution due to its small molecular size.
- Metabolism : Likely undergoes hepatic metabolism; specific pathways need further investigation.
- Excretion : Primarily renal excretion anticipated.
- Toxicity : Exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations .
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-7-4-8-12(14(11)16)17(9-13(18)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKBWLZHNTQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














